Benzophénone-9

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzophenone derivatives, including Benzophenone-9, can be achieved through various methods. One common method involves Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

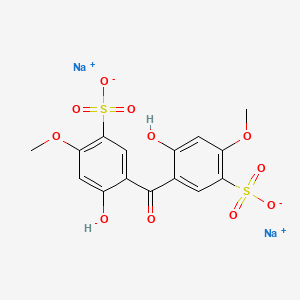

Benzophenone-9 has a complex molecular structure. The molecular formula is C15H12Na2O11S2 . The structure of benzophenone derivatives can be viewed using computational tools .Chemical Reactions Analysis

Benzophenones, including Benzophenone-9, can undergo various chemical reactions. For instance, benzophenones can form an explosive mixture in air under certain conditions . They can also undergo photochemical reduction to form benzopinacol .Physical And Chemical Properties Analysis

Benzophenone-9 is a white solid that is insoluble in water but soluble in organic solvents . It has a molecular weight of 182.22 g/mol .Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

La benzophénone-9 est utilisée dans la conception moléculaire des matériaux OLED . Le noyau de benzophénone a suscité beaucoup d'attention en tant que fragment pour la synthèse de semi-conducteurs organiques . Les OLED ont suscité un intérêt considérable en raison de leurs applications potentielles dans les écrans plats et les technologies d'éclairage à l'état solide .

Phosphore avec un haut rendement de croisement intersystème

La benzophénone fonctionne également comme un phosphore classique avec un haut rendement de croisement intersystème . Cette caractéristique en fait un candidat intéressant pour un croisement intersystème inverse efficace, conduisant au développement d'émetteurs fluorescents retardés thermiquement (TADF) .

Synthèse de semi-conducteurs organiques

Le noyau de benzophénone est utilisé comme un fragment pour la synthèse de semi-conducteurs organiques . Ces semi-conducteurs possèdent divers composants électroactifs utilisés dans leur conception moléculaire .

Photopolymérisation

Les photoinitiateurs à base de benzophénone sont spécialement conçus pour la photopolymérisation dans des conditions douces lors de l'irradiation par des diodes électroluminescentes (LED) . Ces photoinitiateurs présentent des capacités élevées de photoinitiation lors de l'irradiation avec une LED@405 nm .

Impression 3D

Les photoinitiateurs à base de benzophénone avec une grande stabilité de migration sont utilisés dans l'impression 3D . La photopolymérisation des acrylates et la polymérisation cationique des époxydes pourraient être favorisées avec des conversions fonctionnelles finales élevées .

Synthèse d'amines primaires

L'imine de benzophénone et ses dérivés sont des équivalents d'ammoniac utiles pour la synthèse d'amines primaires . Ils permettent facilement la formation sélective d'amines primaires et l'obtention d'imines facilement déprotégeables en tant que produit .

Mécanisme D'action

Target of Action

Benzophenone-9, also known as 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate, is primarily used as a UV absorber and stabilizer . It is a benzophenone derivative that is used in various applications such as lotions, creams, and hair sun care applications . The primary targets of Benzophenone-9 are the UV rays that it absorbs to protect the skin and hair from damage .

Mode of Action

Benzophenone-9 works by absorbing UV radiation and converting it into heat, thereby preventing the UV radiation from penetrating the skin or hair . This interaction with UV rays helps to protect the skin and hair from the harmful effects of UV radiation, including sunburn, skin cancer, and premature aging .

Biochemical Pathways

It has been suggested that benzophenone-9 may have antitumor activity . A study found that certain benzophenones exhibited strong antitumor activity and identified 22 key genes and 21 tumor pathways that were affected . Some of the potential target hub genes for these benzophenones included AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Pharmacokinetics

It is known that benzophenone-9 is soluble in water and suitable for aqueous formulations . This suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of Benzophenone-9 .

Result of Action

The primary result of Benzophenone-9’s action is the protection of the skin and hair from UV radiation . By absorbing UV rays, Benzophenone-9 prevents these rays from causing damage to the skin and hair. This can help to prevent sunburn, skin cancer, and premature aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzophenone-9. For example, the presence of UV radiation in the environment is a key factor that influences the action of Benzophenone-9, as it is a UV absorber . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of Benzophenone-9. More research is needed to fully understand how environmental factors influence the action of Benzophenone-9 .

Safety and Hazards

Orientations Futures

Benzophenone derivatives, including Benzophenone-9, have been studied for their potential medicinal properties. For instance, benzophenone derivatives have been proposed as potential inhibitors of presenilin proteins, which could be useful in the treatment of Alzheimer’s disease . Further in vitro and in vivo studies are needed to evaluate the potential of these compounds in this regard .

Propriétés

IUPAC Name |

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWIWENYCPIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76656-36-5 | |

| Record name | Uvinul 3048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.